2-(4-fluoro-3-methylphenoxy)acetic acid
CAS No.: 4456-56-8
Cat. No.: VC11499361
Molecular Formula: C9H9FO3
Molecular Weight: 184.2
Purity: 95
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 4456-56-8 |
|---|---|
| Molecular Formula | C9H9FO3 |
| Molecular Weight | 184.2 |
Introduction
The fluorine atom enhances electronegativity, influencing hydrogen bonding and molecular polarity, while the methyl group contributes to steric effects and hydrophobic interactions . These features position the compound as a potential intermediate in agrochemical or pharmaceutical synthesis.
Synthesis and Manufacturing Processes
The synthesis of 2-(4-fluoro-3-methylphenoxy)acetic acid can be extrapolated from methods used for analogous phenoxy acetic acids. A patent detailing the production of 2,4-dichlorophenoxyacetic acid (2,4-D) provides a relevant framework . Key steps include:
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Substrate Preparation: 4-Fluoro-3-methylphenol is reacted with chloroacetic acid or its derivatives under alkaline conditions to form the ether linkage.
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Catalytic Optimization: Catalysts such as thiodiphenylamine and dimethylaminopyridine (DMAP) enhance reaction efficiency, as demonstrated in chlorination reactions .
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Solvent Selection: Mixed solvents (e.g., dioxane, tetrahydrofuran, or acetone) improve solubility and yield, particularly at temperatures of 80–85°C .
Example Synthesis Protocol:
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Combine 4-fluoro-3-methylphenol (1.0 equiv) with chloroacetic acid (1.2 equiv) in a mixture of dioxane and water.
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Add catalytic amounts of thiodiphenylamine (0.01% w/w) and DMAP (0.03% w/w).
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Heat to 80°C for 6 hours, followed by cooling and crystallization.
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Purify via filtration and recrystallization from ethanol.
This method is projected to achieve yields of 85–90%, with purity >95% based on analogous syntheses .
Physicochemical Properties
The compound’s properties are inferred from structurally related molecules:
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Solubility: Like 4-fluoro-2-methylphenylacetic acid , it is expected to exhibit low water solubility (<1 mg/mL) but high solubility in polar aprotic solvents (e.g., DMSO, acetone).
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Melting Point: Estimated at 95–100°C, aligning with fluorinated aromatic acids .
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Stability: Susceptible to oxidative degradation, necessitating storage in airtight containers under inert atmospheres .
Applications and Uses
2-(4-Fluoro-3-methylphenoxy)acetic acid serves primarily as a synthetic building block:
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Agrochemicals: Analogous to 2,4-D , it could act as a herbicide precursor, leveraging the phenoxy group’s bioactivity.
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Pharmaceuticals: Fluorinated aromatic compounds are prevalent in drug design (e.g., anti-inflammatory agents) .
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Material Science: Functionalization of polymers or coatings via carboxylate groups.
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